Moxonidine is a second-generation, centrally acting antihypertensive agent with a distinctive mode of action. [, , , , , , , , , ] It is classified as an imidazoline I1-receptor agonist, known for its high selectivity for these receptors. [, , , , , , , , , , , , ] In scientific research, Moxonidine is widely used as a pharmacological tool to investigate the roles of the sympathetic nervous system and imidazoline I1 receptors in various physiological processes, including blood pressure regulation, glucose metabolism, and neuroprotection. [, , , , , , , , , , , , , , , , ]
Moxonidine exerts its primary effect by activating imidazoline I1 receptors in the rostroventrolateral medulla (RVLM) of the brain. [, , , , , , , , , ] This activation reduces the activity of the sympathetic nervous system, leading to a decrease in peripheral vascular resistance and blood pressure. [, , , , , , , , , ] While it also exhibits some affinity for α2-adrenergic receptors, its selectivity for I1 receptors is significantly higher, distinguishing it from other centrally acting antihypertensive agents like Clonidine. [, , , , , , , , , ] This selectivity translates to a reduced incidence of sedative side effects commonly associated with α2-adrenergic receptor activation. [, , ]
Moxonidine's mechanism also involves the modulation of neurotransmitters like gamma-aminobutyric acid (GABA). [] Studies have shown that Moxonidine increases GABA release in the RVLM and upregulates the expression of GABA receptors, suggesting a role for GABAergic mechanisms in its hypotensive and sympathoinhibitory effects. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: